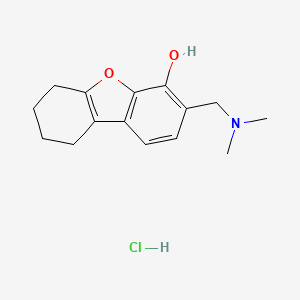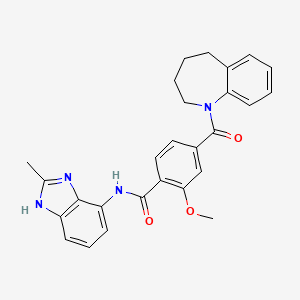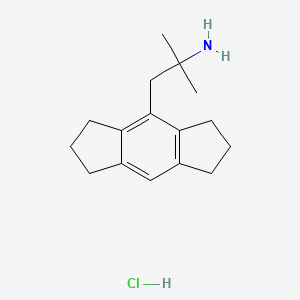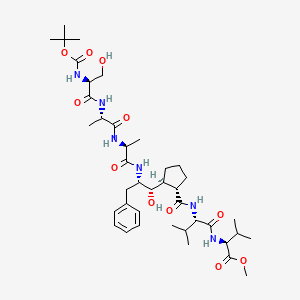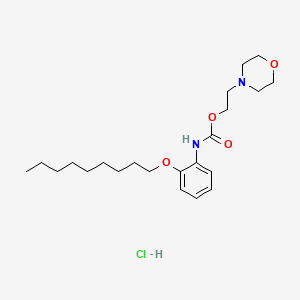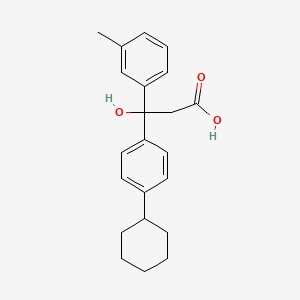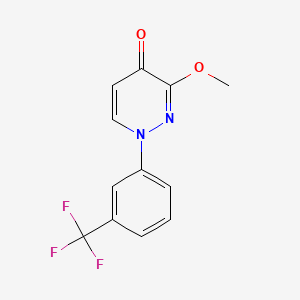![molecular formula C31H64N4O9 B12773053 acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) is a complex chemical compound It is formed through the reaction of hexanedioic acid with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, followed by the formation of an acetate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) involves several steps:
Reaction of Hexanedioic Acid with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide: This step involves the condensation reaction between hexanedioic acid and N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide under controlled temperature and pH conditions.
Reaction with Urea: The intermediate product from the first step is then reacted with urea, leading to the formation of a urea derivative.
Formation of Acetate Salt: Finally, the urea derivative is treated with acetic acid to form the acetate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Temperature and pH Control: Maintaining optimal temperature and pH is crucial for the success of the reactions.
Purification Steps: The final product is purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) can be compared with other similar compounds, such as:
Hexanedioic Acid Derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Urea Derivatives: Compounds containing urea moieties exhibit different reactivity and applications.
Acetate Salts: Various acetate salts have unique properties and uses in different fields.
Uniqueness
The uniqueness of hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
List of Similar Compounds
- Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide
- Hexanedioic acid, reaction products with urea
- N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide derivatives
- Urea, acetate (salt) derivatives
Properties
Molecular Formula |
C31H64N4O9 |
|---|---|
Molecular Weight |
636.9 g/mol |
IUPAC Name |
acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea |
InChI |
InChI=1S/C22H46N2O2.C6H10O4.C2H4O2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;7-5(8)3-1-2-4-6(9)10;1-2(3)4;2-1(3)4/h23,25H,2-21H2,1H3,(H,24,26);1-4H2,(H,7,8)(H,9,10);1H3,(H,3,4);(H4,2,3,4) |
InChI Key |
CPEDHEPXZBVIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O.C(CCC(=O)O)CC(=O)O.C(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


